molecular formula C15H20N6O2 B2877585 1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034433-14-0

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2877585
CAS No.: 2034433-14-0
M. Wt: 316.365
InChI Key: QWHHBMIJKLSDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research involving the synthesis of novel heterocyclic compounds incorporating pyrazolo, pyrimidine, and pyridazine derivatives shows significant antimicrobial activity. These compounds, through their structural complexity and diversity, offer a broad spectrum of biological activities against various bacterial and fungal species. The methodologies used in their synthesis, including the reactions with different amino derivatives and diazonium salts, highlight the chemical versatility and potential utility in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008), (Sayed, Khalil, Ahmed, & Raslan, 2002).

Synthesis of Novel Diheteroaryl Compounds

  • The creation of new diheteroaryl compounds through reactions of enaminone derivatives offers insights into the synthesis of complex molecules that might share structural similarities with the query compound. These synthetic routes are valuable for constructing molecules with potential applications in material science and as intermediates in pharmaceutical synthesis (Mabkhot, Al-Majid, & Alamary, 2011).

Antimicrobial and Chemical Characterization

  • The synthesis and antimicrobial evaluation of compounds structurally related to the query molecule, such as those incorporating oxadiazole and pyridine moieties, demonstrate the potential of these compounds to serve as frameworks for developing new antimicrobial agents. The chemical characterization and biological activity assessments of these compounds are crucial for understanding their mechanism of action and potential therapeutic applications (Salimon, Salih, & Hussien, 2011).

Development of Fluorescent Compounds

  • The synthesis of pyridine and pyrazine derivatives that exhibit fluorescence highlights the potential application of structurally similar compounds in materials science, particularly in the development of new fluorescent materials for imaging, sensing, and optical devices. The process involves the creation of conjugated systems and the exploration of their photophysical properties (Obydennov et al., 2022).

Properties

IUPAC Name

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-19(2)13-8-16-9-14(18-13)23-12-4-7-20(10-12)15(22)11-21-6-3-5-17-21/h3,5-6,8-9,12H,4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHHBMIJKLSDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.